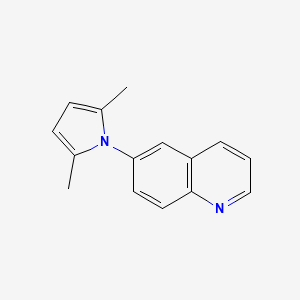
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer, inflammatory disorders, and parasitic infections.
Mecanismo De Acción
DFMO exerts its pharmacological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, DFMO has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in tumors. DFMO has also been shown to modulate the immune system, leading to enhanced antitumor immunity.
In parasitic infections, DFMO has been shown to reduce parasite load and improve survival in preclinical models. DFMO has also been investigated for its anti-inflammatory properties, and has been shown to reduce inflammation in preclinical models of asthma and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. DFMO is also relatively non-toxic, making it suitable for in vivo studies.
However, DFMO also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on polyamine metabolism can be complex and context-dependent. DFMO can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
DFMO has several potential future directions for research. In cancer, DFMO is being investigated in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors and epigenetic modifiers. DFMO is also being studied in combination with dietary interventions, such as polyamine-restricted diets, to enhance its chemopreventive effects.
In parasitic infections, DFMO is being investigated in combination with other antiparasitic agents to improve its efficacy. DFMO is also being studied in combination with drugs that target other aspects of polyamine metabolism, such as polyamine transporters and biosynthetic enzymes.
In conclusion, DFMO is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the subject of ongoing research.
Métodos De Síntesis
DFMO can be synthesized by reacting 2,4-difluoroaniline with 3-methyl-5-nitroisoxazole in the presence of a reducing agent such as iron powder. The resulting intermediate is then hydrolyzed to yield DFMO. Several modifications to this method have been reported in the literature, including the use of different reducing agents and solvents.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth and metastasis in preclinical models of several cancer types, including colon, breast, and prostate cancer. DFMO has also been investigated as a chemopreventive agent in high-risk populations, such as individuals with familial adenomatous polyposis (FAP), a hereditary condition that predisposes to colorectal cancer.
In addition to cancer, DFMO has been studied for its potential therapeutic applications in parasitic infections, such as African sleeping sickness and Chagas disease. DFMO has also been investigated for its anti-inflammatory properties in various inflammatory disorders, including asthma and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(17-15-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMLBRFRFXJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
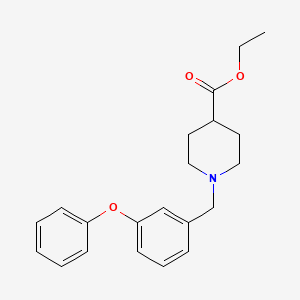
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
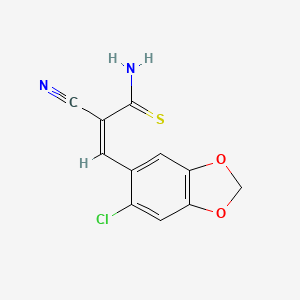
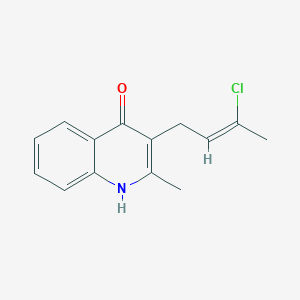
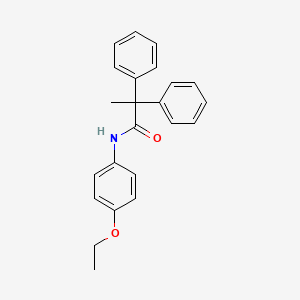
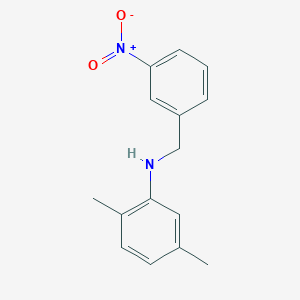
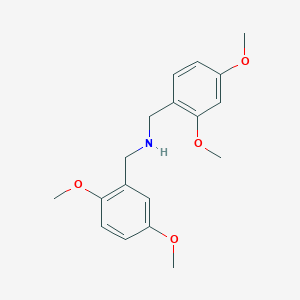
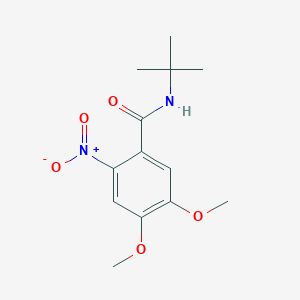
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
